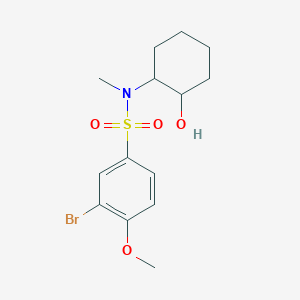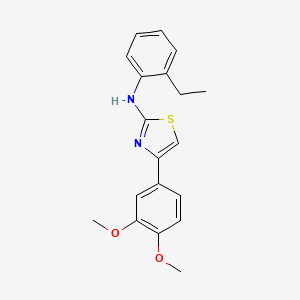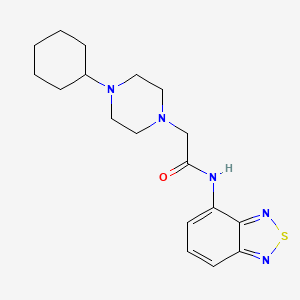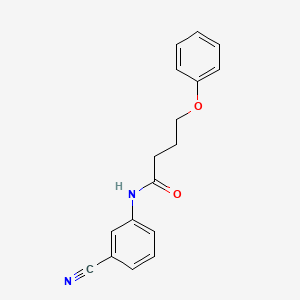
3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Übersicht
Beschreibung
Research on benzenesulfonamide derivatives, including compounds with bromo, methoxy, and hydroxycyclohexyl groups, has expanded due to their diverse chemical and physical properties. These compounds are synthesized and analyzed to understand their structure, reactivity, and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves aminohalogenation reactions, bromination-dehydrobromination processes, or reactions with N, N-dibromobenzenesulfonamide and formic acid. These methods yield compounds with precise structural characteristics, demonstrating the versatility of synthetic strategies in creating complex molecular architectures (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction, NMR, and IR spectroscopy are commonly employed to elucidate their structural details, revealing intricate molecular conformations and supramolecular architectures (V. Z. Rodrigues, C. P. Preema, S. Naveen, N. Lokanath, P. A. Suchetan, 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including addition reactions with asymmetric olefins, bromoformyloxylation, and reactions with propenylbenzene derivatives. These reactions are influenced by the presence of substituents, which can dictate the orientation and outcome of the reactions (H. Niizato, Y. Ueno, S. Takemura, 1972).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Zinc Phthalocyanine Substitutes
Compounds with benzenesulfonamide derivatives, including those with bromo, hydroxy, and methoxy groups, have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for their application as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties make these compounds promising for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Bioactive Compound Synthesis
N-tosyl Bromo-aminocyclitol Synthesis
The synthesis and characterization of N-tosyl bromo-aminocyclitol demonstrate the potential for creating biologically active compounds starting from cyclohexadiene. Such synthetic pathways could be pertinent for generating derivatives of "3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide" with potential biological activities (Kurbanoğlu, 2016).
Regeneration of Phenols from Ethers
Ionic Liquid Applications
The use of ionic liquids for the cleavage of ethers to regenerate phenols showcases a green chemical method relevant to the manipulation of chemical structures similar to "3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide" for the synthesis or modification of compounds with potential industrial or pharmaceutical applications (Boovanahalli, Kim, & Chi, 2004).
Eigenschaften
IUPAC Name |
3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-16(12-5-3-4-6-13(12)17)21(18,19)10-7-8-14(20-2)11(15)9-10/h7-9,12-13,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYGPYYSXNODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)


![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)

![isopropyl 2-[(2-cyano-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4580414.png)
![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4580432.png)